(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

Vue d'ensemble

Description

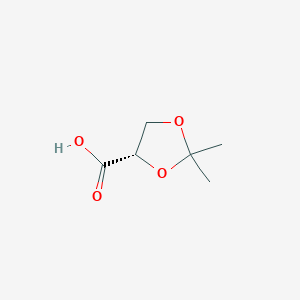

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is an organic compound with a heterocyclic structure. It is known for its unique chemical properties and is widely used in various fields of scientific research and industrial applications. The compound’s structure includes a dioxolane ring, which contributes to its stability and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This method results in the formation of the dioxolane ring and the carboxylic acid group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of isopropenyl acetate and catalytic sulfuric acid is another alternative method for synthesizing this compound .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The dioxolane ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

- (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid serves as an essential precursor in the synthesis of complex organic molecules. It is particularly useful for constructing heterocycles and other intricate structures due to its dioxolane ring, which enhances stability and reactivity .

Reactivity and Transformations

- The compound undergoes a variety of chemical reactions:

- Oxidation: It can be oxidized to yield different products such as carboxylic acids or ketones.

- Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other functional groups.

- Substitution: The dioxolane ring allows for substitution reactions, enabling the introduction of diverse substituents.

Biological Applications

Enzyme Mechanisms and Biochemical Assays

- This compound is utilized in studying enzyme mechanisms, acting as a substrate for various biochemical assays. Its structural properties allow for specific interactions with enzymes, facilitating research in enzymology and metabolic pathways .

Synthesis of Bioactive Compounds

- This compound is employed in synthesizing bioactive molecules. For instance, it can be transformed into key intermediates for pharmaceuticals or natural products, contributing to drug discovery and development .

Industrial Applications

Production of Polymers and Resins

- In industrial settings, this compound is used in the production of polymers and resins. Its ability to participate in polymerization reactions makes it valuable for creating materials with specific properties tailored for various applications.

Chiral Building Blocks

- The compound is recognized as a chiral building block essential for synthesizing chiral intermediates and final products. For example, it can be used to produce tetrahydrofuran derivatives that are relevant in medicinal chemistry .

Case Study 1: Synthesis of Tetrahydrofuran Derivatives

A research study demonstrated the use of this compound as a chiral building block to synthesize tetrahydrofuran subunits. The resulting compounds were evaluated for their biological activity against specific targets, showcasing the compound's utility in drug design.

Case Study 2: Enzyme Substrate Studies

In another study focused on enzyme kinetics, this compound was employed as a substrate to investigate the catalytic mechanism of a particular enzyme. The results provided insights into substrate specificity and enzyme efficiency.

Mécanisme D'action

The mechanism by which (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid exerts its effects involves its interaction with various molecular targets. The dioxolane ring and carboxylic acid group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets and influence biochemical pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Meldrum’s Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione, known for its high acidity and use in organic synthesis.

Dimedone: A compound with similar structural features but different reactivity and applications.

Barbituric Acid: Another structurally related compound with distinct chemical properties and uses.

Uniqueness

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is unique due to its specific combination of a dioxolane ring and a carboxylic acid group. This structure imparts unique reactivity and stability, making it valuable in various applications .

Activité Biologique

(S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its dioxolane ring structure, which contributes to its chirality and biological activity. The presence of the carboxylic acid functional group enhances its solubility in polar solvents and may influence its interaction with biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

- Antimicrobial Properties : Research indicates that derivatives of this compound may exhibit antimicrobial activity. For example, it has been used as a precursor in synthesizing compounds with potential antibacterial properties .

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for certain enzymes. Its structural features allow it to interact effectively with enzyme active sites, potentially leading to therapeutic applications in treating diseases related to enzyme dysfunction .

- Chiral Building Block : This compound serves as a chiral building block in the synthesis of biologically active molecules. For instance, it is utilized in the synthesis of tetrahydrofuran derivatives which are important in medicinal chemistry .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Base-Catalyzed Reactions :

| Method | Yield (%) | Conditions |

|---|---|---|

| Base-Catalyzed Reaction | 90.5% | Methanol; KOH; 0 - 20°C; 0.75h |

- Enzymatic Methods :

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial properties of synthesized derivatives of this compound against common pathogens. The results demonstrated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Inhibition

In a laboratory experiment focused on enzyme inhibition, this compound was tested against lipase enzymes. The results indicated that the compound effectively inhibited lipase activity at specific concentrations, highlighting its application in managing metabolic disorders related to lipid metabolism.

Propriétés

IUPAC Name |

(4S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZPFVBLDYBXHAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.